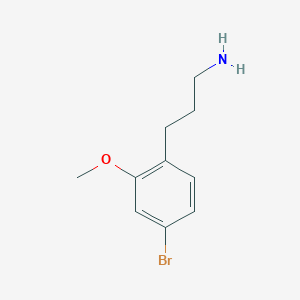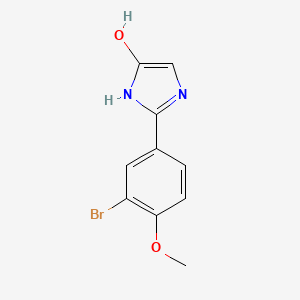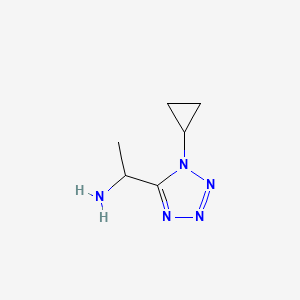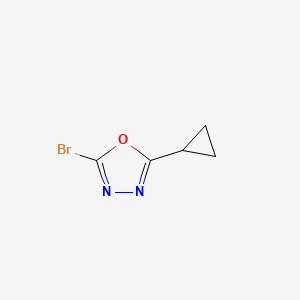![molecular formula C7H5BrClN3S B1380031 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole CAS No. 1525598-55-3](/img/structure/B1380031.png)
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole” is a derivative of pyrazole, which is a five-membered heterocycle that constitutes a class of compounds particularly useful in organic synthesis . Pyrazoles and their derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of the pyrazole nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
科学的研究の応用
Synthesis of Heterocycles
- The chemistry of pyrazoline derivatives, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, demonstrates their utility as a privileged scaffold in the synthesis of a variety of heterocycles, including pyrazolo-imidazoles and thiazoles. These compounds offer mild reaction conditions for generating versatile cynomethylene dyes and other heterocyclic compounds from a wide range of precursors, highlighting their significant role in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Microwave-Assisted Synthesis
- Microwave-assisted synthesis has been employed to prepare five-membered azaheterocyclic systems, including pyrazoles and thiazoles. This method provides advantages such as cleaner chemistry, reductions in reaction times, improved yields, and environmental benefits. Such advancements underscore the importance of microwave energy in the efficient synthesis of heterocyclic compounds, which are crucial in medicine and industry (Sakhuja, Panda, & Bajaj, 2012).
Synthetic Routes to Hexasubstituted Pyrazolines
- Research on the synthesis and chemistry of hexasubstituted pyrazolines has led to the development of synthetic routes for highly substituted pyrazolines, which are useful in the facile synthesis of hexasubstituted cyclopropanes and other complex structures. These contributions highlight innovative approaches to the synthesis of structurally unique pyrazolines and their derivatives (Baumstark, Vásquez, & Mctush-Camp, 2013).
Medicinal Chemistry of Pyrazoles
- Pyrazoles have been identified as potent medicinal scaffolds exhibiting a wide spectrum of biological activities. The synthesis and bioevaluation of novel pyrazole derivatives under various conditions have shown their potential in addressing herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. This review underscores the importance of pyrazoles in medicinal chemistry and the ongoing efforts to develop new therapeutic agents based on this nucleus (Sheetal, Suprita, Suman, Gulati, & Singh, 2018).
作用機序
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been shown to have antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could impact their bioavailability.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
Action Environment
The solubility of similar compounds in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment.
生化学分析
Biochemical Properties
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase (AchE), an enzyme crucial for hydrolyzing acetylcholine in the cholinergic nervous system . This interaction can lead to the inhibition of AchE activity, affecting neural transmission and potentially leading to neurotoxic effects . Additionally, the compound’s structure allows it to participate in tautomerism, which can influence its reactivity and interactions with other biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This oxidative stress can affect different cellular components, including lipids, proteins, and DNA, potentially leading to cell death or dysfunction . Furthermore, the compound’s interaction with AchE can impair normal nerve pulse transmission, resulting in behavioral changes and movement impairments in animal models .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and proteins. The compound’s structure allows it to fit into the active sites of certain enzymes, leading to inhibition or activation of their activity . For instance, molecular docking studies have shown that similar compounds can fit into the active site of enzymes like LmPTR1, characterized by lower binding free energy . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of by-products that could have different biochemical properties . In in vitro studies, the compound’s effects on cellular function can change over time, with prolonged exposure potentially leading to increased oxidative stress and cellular damage . In in vivo studies, long-term exposure to the compound can result in cumulative effects on cellular and organismal health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression . At higher doses, the compound can become toxic, leading to adverse effects such as neurotoxicity, oxidative stress, and cellular damage . Studies have shown a dose-dependent increase in malondialdehyde (MDA) concentration, a biomarker for oxidative injury, in animal models treated with similar compounds .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s structure allows it to participate in reactions that modify its chemical properties, influencing its activity and function . For example, the compound can undergo oxidation or reduction reactions, leading to the formation of metabolites with different biochemical properties . These metabolic pathways can affect the compound’s overall impact on cellular and organismal health .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence the compound’s accumulation in certain cellular compartments, affecting its activity and function . Additionally, the compound’s distribution within the body can determine its overall impact on health and disease .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, it may be directed to the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression . These localization patterns can significantly impact the compound’s overall biochemical effects .
特性
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-2-chloro-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3S/c8-5-1-11-12(3-5)4-6-2-10-7(9)13-6/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIDRJGAMAKMTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)CN2C=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
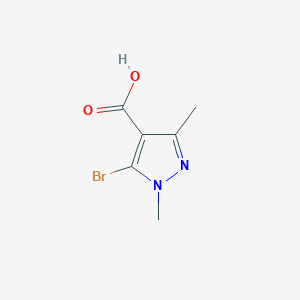
![[1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1379951.png)


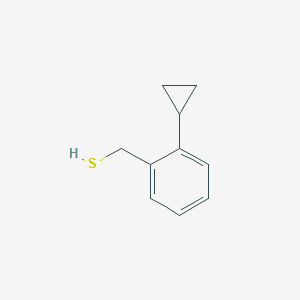

![4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1379957.png)
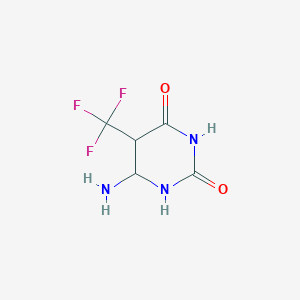
![2,9-Dioxa-6-azaspiro[4.5]decane](/img/structure/B1379959.png)
